4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Description
The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 3-azatricyclic core fused with a benzoisoquinolinone system, an ethyl-linked piperazine-carbothioamide chain, and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLGNWBDWVIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperazine ring, a tricyclic structure, and multiple functional groups which contribute to its unique chemical behavior. Its molecular formula is with a molecular weight of approximately . The structural complexity allows it to participate in diverse chemical reactions and biological interactions.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its unique structure enables researchers to explore new synthetic pathways and develop innovative chemical reactions.
Biological Research
The biological applications of this compound are significant due to its potential pharmacological properties. Preliminary studies suggest that it may interact with various biological targets such as receptors and enzymes, influencing physiological processes like cell proliferation and apoptosis.
Case Study: Antitumor Activity
A study highlighted the compound's potential as an antitumor agent by demonstrating its ability to inhibit cancer cell growth through specific molecular interactions .
Medicine
In the field of medicine, this compound is being investigated as a potential drug candidate for treating various diseases. Its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Industry
Industrially, this compound's complex structure can be utilized in the development of new materials with enhanced properties. Its unique characteristics may impart stability and reactivity to materials used in various applications.
Mechanism of Action
The mechanism of action of 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Compound A belongs to a family of derivatives sharing the 3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaen-2,4-dione core. Key structural variations occur at the piperazine-carbothioamide substituents (Table 1):
Physicochemical Properties
Comparative physicochemical data reveal substituent-driven trends:
- Hydrogen Bonding: All analogs have 1 H-bond donor (thioamide NH) and 4 H-bond acceptors (dioxo groups, thioamide S).
- Lipophilicity : Analog 1 (4-CH₃) and Analog 2 (phenyl) share XlogP values of ~3.4, while Compound A’s 4-OCH₃ likely reduces XlogP (~3.0–3.2), enhancing aqueous solubility .
- Rotatable Bonds : All analogs have 4 rotatable bonds (ethyl-piperazine chain), suggesting similar conformational flexibility .
Mechanistic Similarities and Divergences
- Shared Mechanisms : Structural similarity (Tanimoto coefficient >0.85) between Compound A and its analogs predicts a ~20% likelihood of overlapping gene expression profiles . However, the conserved azatricyclic core increases the probability of shared target engagement (e.g., receptors requiring planar aromatic stacking) .
- Substituent Effects : The 4-methoxy group in Compound A may alter pharmacokinetics (e.g., metabolic stability via O-demethylation resistance) compared to 4-CH₃ or halogenated analogs .
Biological Activity
The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of functional groups such as the piperazine moiety and the carbothioamide group enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of similar tricyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with structural similarities can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This Compound | TBD | TBD |
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial for potential therapeutic applications in treating inflammatory diseases .
The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors in the inflammatory pathway, modulating their activity and leading to reduced inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several derivatives of tricyclic compounds against clinical isolates of pathogens. The results indicated that certain modifications to the tricyclic structure enhanced efficacy against resistant strains .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
